![molecular formula C13H13ClF3N3 B4176490 4,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-2-pyrimidinamine hydrochloride](/img/structure/B4176490.png)
4,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-2-pyrimidinamine hydrochloride
Overview
Description
4,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-2-pyrimidinamine hydrochloride (referred to as Compound X in This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Compound X has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, Compound X has been investigated as a potential drug candidate for the treatment of certain diseases. In neuroscience, Compound X has been studied for its effects on the nervous system and its potential as a therapeutic agent for neurodegenerative diseases. In cancer research, Compound X has been studied for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to act on specific molecular targets in cells. It has been shown to inhibit certain enzymes and receptors, which can lead to changes in cellular signaling pathways. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that Compound X can inhibit cell proliferation and induce cell death in certain cancer cell lines. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that Compound X can reduce tumor growth in animal models and improve cognitive function in mouse models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also has a well-defined mechanism of action, making it suitable for studying specific cellular processes. However, there are also limitations to using Compound X in lab experiments. Its effects on different cell types and tissues may vary, and its potential side effects need to be carefully evaluated.
Future Directions
There are several future directions for research on Compound X. One area of research is to further investigate its potential as a therapeutic agent for various diseases. This includes studying its effects on different types of cancer and neurodegenerative diseases. Another area of research is to identify the molecular targets of Compound X and elucidate its mechanism of action. This can lead to the development of more potent and selective compounds. Finally, further studies are needed to evaluate the safety and toxicity of Compound X in animal models and humans.
Conclusion
Compound X is a chemical compound that has gained significant attention in scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for various applications. Compound X has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Although there are limitations to using Compound X in lab experiments, its potential as a therapeutic agent for various diseases warrants further investigation.
properties
IUPAC Name |
4,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3.ClH/c1-8-6-9(2)18-12(17-8)19-11-5-3-4-10(7-11)13(14,15)16;/h3-7H,1-2H3,(H,17,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGUMXCCBATQQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194839 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4,6-dimethyl-2-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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